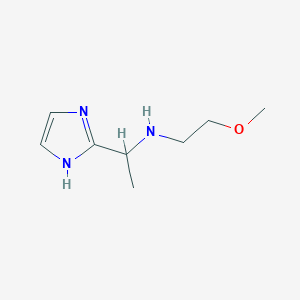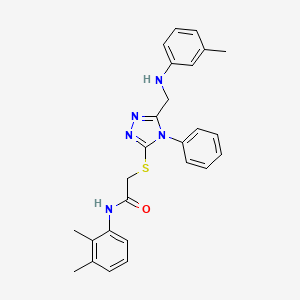
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone is a heterocyclic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a 2-chloro-4-nitrophenyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with furan-2-ylmethanol under acidic conditions to form the intermediate, which is then oxidized to yield the final product . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-chloro-4-aminophenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical methods for reduction.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-(2-Fluoro-4-nitrophenyl)furan-2-yl)ethanone: Similar structure but with a fluorine atom instead of chlorine.
1-(5-(2-Bromo-4-nitrophenyl)furan-2-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. These functional groups make the compound versatile for various synthetic and research applications .
Properties
Molecular Formula |
C12H8ClNO4 |
|---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO4/c1-7(15)11-4-5-12(18-11)9-3-2-8(14(16)17)6-10(9)13/h2-6H,1H3 |
InChI Key |
UVXZKBUEZURAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


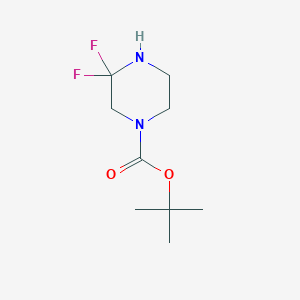
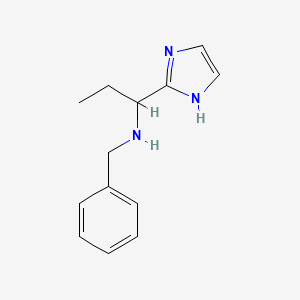
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
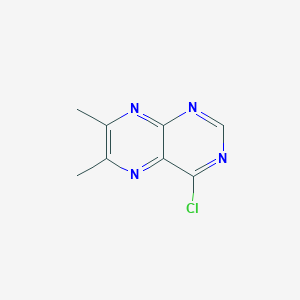
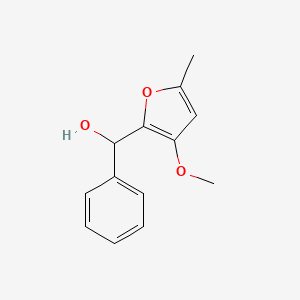
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)
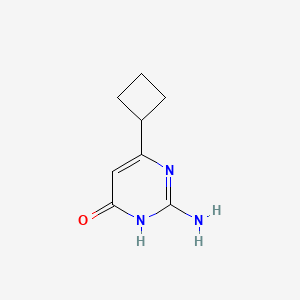

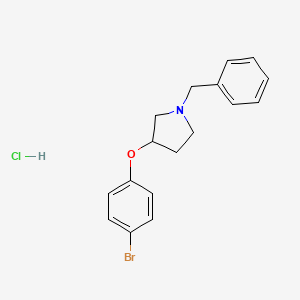

![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
